N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Attachment of Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzofuran derivative.
Formation of Triazole Ring:
Coupling Reactions: The final step involves coupling the benzofuran-hydroxypropyl intermediate with the triazole carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to the biological activities of its benzofuran and triazole components.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby exerting its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(benzofuran-2-yl)ethanol and benzofuran-2-carboxylic acid share the benzofuran core structure.
Triazole Derivatives: Compounds like 1-methyl-1H-1,2,3-triazole-4-carboxamide and 1-phenyl-1H-1,2,3-triazole-4-carboxamide share the triazole ring structure.
Uniqueness
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its benzofuran and triazole moieties, which confer distinct biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(21,9-16-14(20)11-8-19(2)18-17-11)13-7-10-5-3-4-6-12(10)22-13/h3-8,21H,9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVEIMSMODXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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